molecular formula C30H50O4 B1193952 Dihydropriverogenin A CAS No. 53227-91-1

Dihydropriverogenin A

Katalognummer B1193952
CAS-Nummer: 53227-91-1
Molekulargewicht: 474.7 g/mol
InChI-Schlüssel: CTNHZEZBBGIUJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Camelliagenin a, also known as barrigenol A2 or theasapogenin i, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin a can be found in fats and oils and tea. This makes camelliagenin a a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

1. Role in Mitotic Inhibition

Dihydropyrimidine-based compounds, which include dihydropriverogenin A derivatives, have been researched for their inhibitory action on human mitotic kinesin Eg5. These compounds are used in chemical genetics studies and have shown potential in the development of cancer therapies (Prokopcová et al., 2010).

2. Pharmacological Potential in Various Diseases

Diosgenin, a derivative of dihydropriverogenin A, has demonstrated a wide range of pharmacological activities in preclinical studies. It shows promise in treating conditions like cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Its mechanisms include apoptosis induction, malignant transformation suppression, and modulation of the immune response (Chen et al., 2015).

3. Alzheimer's Disease Pathologies

Diosgenin has been studied for its effects on Alzheimer's disease model mice. It has shown efficacy in reducing amyloid plaques and neurofibrillary tangles, and in promoting axonal growth. This suggests its potential as a therapeutic agent for Alzheimer’s disease (Tohda et al., 2012).

4. Anticancer and Pro-Apoptotic Properties

Diosgenin has been reported to possess significant anticancer and pro-apoptotic properties. It can induce apoptosis in cancer cells and has been suggested to reverse multi-drug resistance, enhancing the efficacy of chemotherapy (Sethi et al., 2018).

5. Enhanced Diosgenin Production

Research has been conducted on enhancing the production of diosgenin, particularly in the context of its pharmaceutical applications. Techniques like elicitation in in vitro cultures of Chlorophytum borivilianum have been explored for increased diosgenin yield (Chauhan et al., 2018).

6. Neuroprotective and Therapeutic Potential

The therapeutic potential of diosgenin and its derivatives against neurological diseases has been a subject of recent advances. Its effects on signaling pathways related to neurological disorders indicate its potential use in treating conditions like Parkinson's disease, brain injury, and neuroinflammation (Cai et al., 2020).

Eigenschaften

CAS-Nummer

53227-91-1

Produktname

Dihydropriverogenin A

Molekularformel

C30H50O4

Molekulargewicht

474.7 g/mol

IUPAC-Name

(3S,4aR,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol

InChI

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,27-,28+,29+,30+/m0/s1

InChI-Schlüssel

CTNHZEZBBGIUJB-UHFFFAOYSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

Kanonische SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

melting_point

290-293°C

Physikalische Beschreibung

Solid

Synonyme

chichipegenin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropriverogenin A
Reactant of Route 2
Dihydropriverogenin A
Reactant of Route 3
Dihydropriverogenin A
Reactant of Route 4
Dihydropriverogenin A
Reactant of Route 5
Dihydropriverogenin A
Reactant of Route 6
Dihydropriverogenin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.